![molecular formula C15H16ClN3O B2953629 2-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide CAS No. 2034340-84-4](/img/structure/B2953629.png)
2-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) compounds .
Synthesis Analysis
The synthesis of such compounds involves a series of steps, including the production of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals . The synthetic scheme allows for the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide” is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . This scaffold allows for the introduction of different substituents in various positions of the pyrazole and/or piperazine rings .
科学的研究の応用
Synthesis and Molecular Docking
- The compound has been involved in studies focusing on the synthesis of novel pyridine and fused pyridine derivatives. These studies include the synthesis of triazolopyridine, pyridotriazine, and pyrazole hybrid derivatives, which are then subjected to molecular docking screenings towards specific target proteins. This research suggests potential antimicrobial and antioxidant activities of these compounds (Flefel et al., 2018).
Heterocyclic Synthesis
- The compound plays a role in the synthesis of heterocyclic compounds. Research in this area explores the reactivity of related compounds with various nitrogen nucleophiles, yielding a range of derivatives including pyrazole, isoxazole, pyrimidine, triazine, and pyrazolopyridine. These studies contribute to the broader field of heterocyclic chemistry (Mohareb et al., 2004).
Functionalization Reactions
- Investigations into the functionalization reactions of similar compounds have been conducted, providing insights into the synthesis of various heterocyclic structures. This research is significant for understanding the mechanisms underlying these reactions (Yıldırım et al., 2005).
Antimicrobial Activities
- Some studies have focused on the synthesis of new thiazole and pyrazole derivatives based on related molecular structures, evaluating their antimicrobial activities. This research is essential for the development of new antimicrobial agents (Gouda et al., 2010).
Anti-Influenza Virus Activity
- Research has been conducted on the synthesis of benzamide-based aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives. These compounds were tested for their anti-influenza A virus activities, demonstrating significant antiviral activities (Hebishy et al., 2020).
Anticancer and Anti-5-Lipoxygenase Agents
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. This area of research contributes to the development of new therapeutic agents for cancer and inflammation-related diseases (Rahmouni et al., 2016).
作用機序
Target of Action
This compound is a derivative of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold , which is known to be a versatile building block in medicinal chemistry . The specific targets of this compound may depend on the functional groups attached to the scaffold .
Mode of Action
It is known that the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold can be functionalized at different positions to interact with various biological targets . The specific interactions would depend on the nature and position of these functional groups .
Biochemical Pathways
Compounds based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold have been used in drug research and agrochemicals , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The physicochemical properties of screening compounds, as well as the building blocks for their synthesis, are strictly controlled , which would influence the ADME properties of this compound.
Result of Action
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a fragment of numerous biologically active compounds , suggesting that this compound may have significant molecular and cellular effects.
将来の方向性
The future directions for the study of “2-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide” and similar compounds could include further exploration of their potential therapeutic applications . For instance, their effectiveness as HBV CpAMs suggests potential for the treatment of HBV . Additionally, the synthetic scheme allows for the introduction of different substituents, providing opportunities for the development of new compounds with potentially different or improved properties .
特性
IUPAC Name |
2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c16-13-6-2-1-5-12(13)15(20)17-9-11-10-18-19-8-4-3-7-14(11)19/h1-2,5-6,10H,3-4,7-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSMQAHYOIXDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC=CC=C3Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

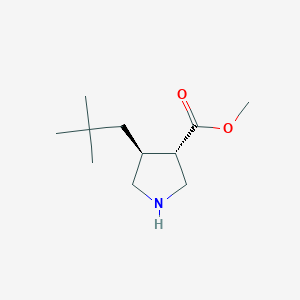
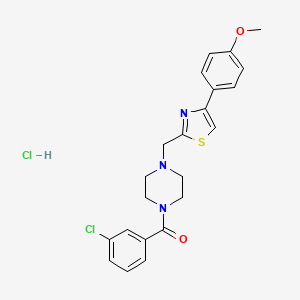
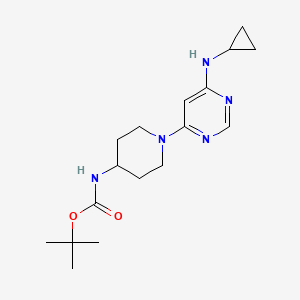

![3-Cyclobutyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2953553.png)
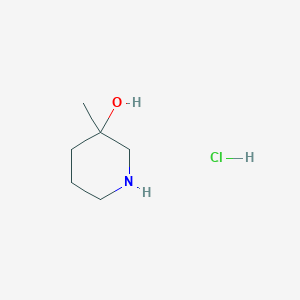
![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/no-structure.png)
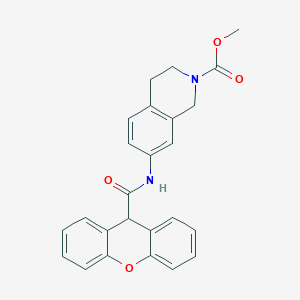
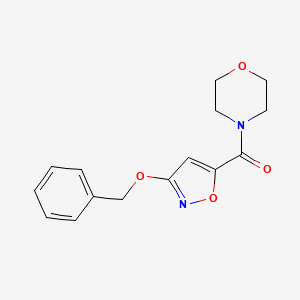

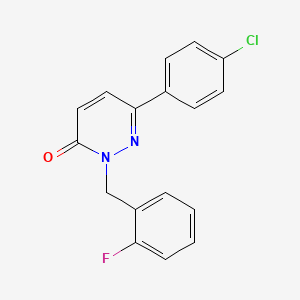
![hexahydro-1H-4lambda6-[1,2,4]thiadiazino[3,2-c]morpholine-4,4-dione](/img/structure/B2953566.png)
![4-[1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine](/img/structure/B2953567.png)